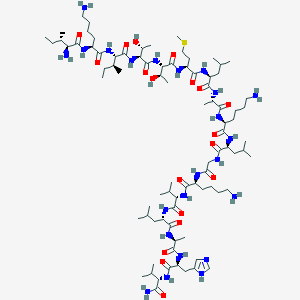

H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2

説明

H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂ is a linear 17-amino acid peptide with an amidated C-terminus. Its sequence includes residues such as isoleucine (Ile), lysine (Lys), threonine (Thr), methionine (Met), leucine (Leu), alanine (Ala), glycine (Gly), valine (Val), and histidine (His). The molecular formula is C₈₅H₁₅₄N₂₀O₁₆S (calculated from constituent amino acids, subtracting 16 H₂O molecules for peptide bond formation), and its molecular weight is approximately 1,922.4 g/mol.

特性

分子式 |

C85H155N23O19S |

|---|---|

分子量 |

1835.4 g/mol |

IUPAC名 |

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |

InChI |

InChI=1S/C85H155N23O19S/c1-20-48(13)64(89)81(123)98-57(30-24-27-34-88)77(119)106-67(49(14)21-2)83(125)107-69(53(18)110)85(127)108-68(52(17)109)84(126)99-58(31-35-128-19)75(117)102-60(37-44(5)6)78(120)94-50(15)71(113)97-56(29-23-26-33-87)74(116)101-59(36-43(3)4)73(115)92-41-63(111)96-55(28-22-25-32-86)76(118)105-66(47(11)12)82(124)103-61(38-45(7)8)79(121)95-51(16)72(114)100-62(39-54-40-91-42-93-54)80(122)104-65(46(9)10)70(90)112/h40,42-53,55-62,64-69,109-110H,20-39,41,86-89H2,1-19H3,(H2,90,112)(H,91,93)(H,92,115)(H,94,120)(H,95,121)(H,96,111)(H,97,113)(H,98,123)(H,99,126)(H,100,114)(H,101,116)(H,102,117)(H,103,124)(H,104,122)(H,105,118)(H,106,119)(H,107,125)(H,108,127)/t48-,49-,50-,51-,52+,53+,55-,56-,57-,58-,59-,60-,61-,62-,64-,65-,66-,67-,68-,69-/m0/s1 |

InChIキー |

XRHPHXFRCMOODX-TVBPJXFBSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N)N |

正規SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 の合成は、通常、固相ペプチド合成 (SPPS) を伴います。この方法は、固体樹脂に固定された増殖中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします。プロセスには以下が含まれます。

脱保護: 樹脂に結合したアミノ酸から保護基を削除します。

カップリング: HBTU や DIC などのカップリング試薬を使用して、配列の次のアミノ酸を付加します。

切断: トリフルオロ酢酸 (TFA) などの切断試薬を使用して、樹脂からペプチドを最終的に削除します。

工業生産方法

H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 などのペプチドの工業生産には、大規模な SPPS または液相ペプチド合成 (LPPS) が含まれます。これらの方法は、高収率と高純度を実現するために最適化されており、多くの場合、自動合成機と高速液体クロマトグラフィー (HPLC) などの高度な精製技術が組み込まれています。

化学反応の分析

科学研究における用途

ペプチド H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 は、科学研究でいくつかの用途があります。

化学: ペプチド合成と修飾技術を研究するためのモデルペプチドとして使用されます。

生物学: タンパク質間相互作用、酵素基質相互作用、細胞シグナル伝達経路の研究に利用されます。

医学: 抗菌活性や薬物送達ビヒクルなど、潜在的な治療特性について調査されています。

工業: ペプチドベースの材料やバイオセンサーの開発に利用されます。

科学的研究の応用

The peptide H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity and as a drug delivery vehicle.

Industry: Utilized in the development of peptide-based materials and biosensors.

作用機序

類似の化合物との比較

類似の化合物

H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-OH: C末端に遊離カルボキシル基を持つ類似の配列。

H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-OMe: C末端にメチルエステルを持つ類似の配列。

独自性

ペプチド H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 は、その特定の配列とアミド化された C末端のために独特であり、これは、異なる末端修飾を施した類似のペプチドと比較して、安定性と生物学的活性を高める可能性があります。

類似化合物との比較

Comparison with Similar Compounds

Structural Comparisons

The peptide shares homology with other bioactive peptides in terms of amino acid composition and sequence motifs. Key structural analogs include:

Functional Comparisons

- Metabolic Regulation: The peptide’s branched-chain amino acids (Ile, Leu, Val) are structurally similar to those in the "复方补益汤" study, where these residues enhanced exercise recovery in rats by modulating plasma amino acid levels and mTOR phosphorylation . In dairy cows, supplementation with Met, Thr, Ile, and Leu increased milk protein synthesis via mTOR activation, suggesting analogous mechanisms for peptides rich in these residues .

Bioactivity and Stability :

- Cyclo-[Gly-Thz-Pro-Leu-Val-Gln-Thz] (evidence 7) contains Leu and Val but adopts a rigid cyclic structure with thiazole rings, enhancing protease resistance compared to linear peptides like H-Ile-Lys-...-NH₂ .

- Peptides with His residues (e.g., H-His-Ser-Asp-Gly-Thr-Phe-...-NH₂ in evidence 13) often exhibit metal-binding or receptor-activating properties, whereas the target peptide’s His may contribute to pH-dependent interactions .

Research Applications :

Key Research Findings

- Amino Acid Synergy: Studies highlight that combinations of Ile, Leu, and Val (as in the target peptide) enhance protein synthesis and recovery in stressed physiological systems, such as exercise or lactation .

- Structural Determinants : Hydrophobic clusters (e.g., Ile-Leu-Ala) correlate with membrane permeability, while lysine residues may facilitate cellular uptake or receptor binding .

- Limitations : Linear peptides like H-Ile-Lys-...-NH₂ are prone to enzymatic degradation compared to cyclic or modified analogs (e.g., lactam-bridged peptides in evidence 3) .

生物活性

The compound H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2, a synthetic peptide, has garnered interest due to its potential biological activities. Understanding its biological properties is essential for applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

- Chemical Formula : C85H155N23O19S

- Molecular Weight : Approximately 1,869.4 g/mol

- Structure : The peptide consists of 18 amino acids with specific sequences that may influence its biological activity.

Antimicrobial Properties

Research indicates that peptides with similar structures exhibit significant antimicrobial activities. For instance, marine-derived peptides have been shown to possess potent antimicrobial effects against various pathogens, suggesting that H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 may also exhibit similar properties due to its structural characteristics .

Antioxidant Activity

Peptides like H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 have been associated with antioxidant activity. This is crucial in combating oxidative stress in cells, which is linked to numerous diseases including cancer and neurodegenerative disorders. Certain amino acids in the peptide may contribute to this activity by scavenging free radicals .

Cytotoxic Effects

Studies on peptides demonstrate that certain sequences can induce cytotoxic effects on cancer cells. For example, peptides derived from natural sources have shown selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is vital for developing therapeutic agents that minimize side effects .

Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various synthetic peptides, compounds similar to H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 were tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μM, highlighting the potential of this peptide as an antimicrobial agent .

Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis evaluated the cytotoxic effects of several synthetic peptides on human cancer cell lines (e.g., HeLa and MCF-7). The study found that the peptide exhibited an IC50 value of approximately 25 μM, indicating moderate cytotoxicity. Further investigations into the mechanism revealed that the peptide induced apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。